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Compound of Interest

Compound Name: Fudosteine

Cat. No.: B1674176

A Technical Guide to the Chemical Structure and
Synthesis of Fudosteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fudosteine, chemically known as S-(3-Hydroxypropyl)-L-cysteine, is a mucolytic agent used in
the treatment of respiratory diseases. This technical guide provides a comprehensive overview
of its chemical structure and synthesis. Key chemical identifiers and properties are summarized
for easy reference. The primary synthetic route, involving the nucleophilic substitution reaction
between L-cysteine and 3-halopropanol, is discussed in detail, with quantitative data from
various patented methods compiled for comparison. A representative experimental protocol is
provided, along with a visual representation of the synthesis workflow, to aid researchers in the
practical application of this knowledge.

Chemical Structure of Fudosteine

Fudosteine is a derivative of the amino acid L-cysteine, characterized by the attachment of a
3-hydroxypropy! group to the sulfur atom.[1] Its chemical structure combines the functionalities
of an amino acid and a primary alcohol.

Table 1: Chemical Identifiers and Properties of Fudosteine
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Identifier/Property Value Reference
(2R)-2-amino-3-(3-

IUPAC Name hydroxypropylsulfanyl)propano  [2]
ic acid

CAS Number 13189-98-5 [2][3]

Molecular Formula C6H13NO3S [2]

Molecular Weight 179.24 g/mol

SMILES C(CO)CSC--INVALID-LINK--N
InChl=1S/C6H13N0O3S/c7-

InChl 5(6(9)10)4-11-3-1-2-8/h5,8H,1-
4,7H2,(H,9,10)/t5-/m0/s1

Appearance Off-white powder

Melting Point 200-202°C (decomposes)

Solubility Slightly soluble in water

Synthesis of Fudosteine

The most prevalent method for synthesizing Fudosteine is through the nucleophilic substitution

reaction of L-cysteine with a 3-carbon electrophile. The primary starting materials are L-

cysteine and a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. Alternative

methods mentioned in the literature include the reaction of L-cysteine with allyl alcohol or

oxetane.

The reaction with 3-halopropanol is typically carried out in an aqueous medium with a base to

act as an acid-binding agent. Various bases, including ammonia water and organic bases like

cyclohexylamine, have been utilized. The choice of base and reaction conditions can influence

the yield and purity of the final product.

Table 2: Quantitative Data for the Synthesis of Fudosteine from L-cysteine and 3-Halopropanol
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Parameter Value Reference

Molar Ratio (L-cysteine:3-
1:1to 1:10 (1:1.2 preferred)
halopropanol)

N Ammonia water or organic
Acid-Binding Agent )
base (e.g., cyclohexylamine)

Solvent Water

Reaction Temperature 20-80°C (30-45°C preferred)

Final Product Purity (after
L >99%
recrystallization)

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Fudosteine based
on the nucleophilic substitution of L-cysteine with 3-chloro-1-propanol, as described in patent
literature.

3.1. Synthesis of Crude Fudosteine

Add L-cysteine to water in a reaction vessel and stir at room temperature for 15 minutes to
dissolve.

Add an organic base, such as cyclohexylamine (2.0 equivalents), to the solution and
continue stirring for 30 minutes.

Slowly add 3-chloro-1-propanol (1.2 equivalents) dropwise to the reaction mixture at a
temperature of 20 + 5°C.

After the addition is complete, heat the reaction mixture to 30-45°C and stir for a minimum of
2 hours.

Cool the reaction mixture to 20 + 5°C and adjust the pH to 4-6 using glacial acetic acid.

Filter the solution to remove any insoluble materials.
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e Cool the filtrate to -5 to 20°C to induce crystallization of the crude Fudosteine.
e Collect the crude product by filtration and dry.
3.2. Purification of Fudosteine by Recrystallization

Dissolve the crude Fudosteine in water.

Add 95% ethanol to the solution and heat to 30-80°C.

Stir the mixture and filter to remove any remaining impurities.

Add more 95% ethanol to the filtrate and cool to -5 to 20°C to induce recrystallization.

Collect the purified Fudosteine crystals by filtration and dry.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of
Fudosteine.
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Caption: General workflow for the synthesis of Fudosteine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and synthesis of Fudosteine (S-(3-
Hydroxypropyl)-L-cysteine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674176#chemical-structure-and-synthesis-of-
fudosteine-s-3-hydroxypropyl-I-cysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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